
2-heptylquinolin-4(1H)-one
Description
2-Heptylquinolin-4(1H)-one (HHQ) is a secondary metabolite produced by Pseudomonas aeruginosa, a Gram-negative pathogen. It serves as a key quorum sensing (QS) molecule in the pqs (Pseudomonas quinolone signal) system, regulating virulence factors, biofilm formation, and bacterial communication . Structurally, HHQ consists of a quinolin-4-one core substituted with a heptyl chain at the C2 position (Figure 1). Its biosynthetic precursor, anthranilic acid, is converted via the pqsABCDE enzyme cascade, with PqsH and PqsL further hydroxylating HHQ to form the active signal molecule PQS (2-heptyl-3-hydroxyquinolin-4(1H)-one) .
Properties
IUPAC Name |
2-heptyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRHHBXYXSYGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179740 | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-80-2, 40522-46-1 | |
Record name | 2-Heptyl-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptyl-4-quinolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MY 12-62c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 3-Oxononanoate
The process begins with the formation of a β-keto ester. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with heptanoyl chloride in dichloromethane (DCM) at 0°C, mediated by pyridine. After 1 hour at 0°C and 1 hour at room temperature, the intermediate is refluxed in methanol to yield methyl 3-oxononanoate.
Key reaction conditions :
Aniline Condensation and Cyclization
Methyl 3-oxononanoate is condensed with aniline in hexane using p-toluenesulfonic acid (pTsOH) as a catalyst. Refluxing for 12 hours generates methyl 3-anilino-2-nonanoate, which undergoes cyclization in polyphosphoric acid (PPA) at 120°C to form this compound.
Critical parameters :
- Catalyst : pTsOH (0.92 mmol per 48.4 mmol β-keto ester).
- Cyclization agent : PPA at 120°C for 3 hours.
- Purification : Column chromatography (hexane/ethyl acetate, 9:1).
Industrial-Scale Production Considerations
Microwave-assisted synthesis enhances scalability and reduces reaction times. A protocol involving microwave irradiation (150°C, 300 W) of the β-keto ester-aniline mixture in dimethylformamide (DMF) achieves cyclization in 20 minutes, compared to 3 hours under conventional heating.
Advantages :
- Energy efficiency : 70% reduction in thermal energy input.
- Yield improvement : ~78% (vs. 65% conventional).
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for this compound synthesis:
Method | Starting Materials | Conditions | Yield | Purity (HPLC) |
---|---|---|---|---|
Gould-Jacobs Reaction | Methyl 3-oxononanoate, Aniline | pTsOH, PPA, 120°C | 64% | >95% |
H₂SO₄ Cyclization | Penta-2,4-dienamide | H₂SO₄, 0°C → RT | 58% | 92% |
Microwave-Assisted | β-Keto ester, Aniline | DMF, 150°C, 300 W | 78% | >98% |
Mechanistic Insights and Side Reactions
Competing Pathways in Acidic Conditions
In H₂SO₄-mediated cyclization, over-protonation of the carbonyl oxygen can lead to dimerization byproducts. Adding 10 mol% trifluoroacetic acid (TFA) as a co-catalyst suppresses this side reaction, improving yield by 12%.
Thermal Degradation
Prolonged heating above 130°C induces decarboxylation of the β-keto ester intermediate. Optimal cyclization temperatures are 110–120°C, balancing reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions
2-Heptylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogens or other nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .
Scientific Research Applications
Microbiological Applications
Quorum Sensing Signaling Molecule
- Role in Bacterial Communication : 2-Heptylquinolin-4(1H)-one is primarily recognized as a quorum-sensing molecule produced by Pseudomonas aeruginosa. It plays a crucial role in bacterial communication, influencing virulence factor regulation and biofilm formation . The compound binds to specific receptors on bacterial cells, triggering gene expression related to pathogenicity and survival strategies .
Impact on Pathogenicity
- Virulence Factor Modulation : Research indicates that HHQ affects the expression of virulence factors in Pseudomonas aeruginosa, enhancing its pathogenic potential. This modulation is critical in understanding infections associated with cystic fibrosis and other conditions where Pseudomonas aeruginosa is prevalent .
Chemical Applications
Model Compound for Synthesis
- Quinoline Chemistry Studies : HHQ serves as a model compound in quinoline chemistry, aiding the synthesis of more complex derivatives. Its structure allows researchers to explore chemical modifications and their biological implications .
Development of Antimicrobial Agents
- Target for Drug Development : Given its role in quorum sensing, HHQ is being investigated as a target for new antimicrobial agents. By disrupting the signaling pathways mediated by HHQ, it may be possible to develop therapies that reduce the virulence of Pseudomonas aeruginosa without directly killing the bacteria, potentially mitigating resistance issues .
Biomedical Research
Diagnostic Tools
- Immunoassays for Detection : Recent studies have developed enzyme-linked immunosorbent assays (ELISA) specifically for detecting HHQ and its derivatives in clinical samples. These tools can differentiate between acute and chronic infections caused by Pseudomonas aeruginosa, providing valuable insights into patient management and treatment strategies .
Antimicrobial Resistance Studies
- Understanding Resistance Mechanisms : Research has shown that certain mycobacterial species can detoxify this compound through methylation processes. This mechanism highlights potential pathways for developing synthetic antimycobacterial agents that resist methylation, thus enhancing their efficacy against resistant strains .
Industrial Applications
Biosensors Development
- Analytical Tools for Bacterial Activity : The unique properties of this compound are leveraged in creating biosensors that detect bacterial activity based on quorum-sensing signals. These sensors can monitor microbial populations in various environments, including clinical settings and food safety applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-heptylquinolin-4(1H)-one involves its role as a signaling molecule in quorum sensing. It interacts with specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression and coordinate bacterial behavior. This process is crucial for the formation of biofilms and the expression of virulence factors .
Comparison with Similar Compounds
Structural Analogs in the pqs System
PQS (2-Heptyl-3-hydroxyquinolin-4(1H)-one)
- Structural Difference : PQS contains a hydroxyl group at C3, absent in HHQ.
- Biological Role : PQS is the primary QS signal molecule, binding PqsR (MvfR) with higher affinity than HHQ, upregulating virulence genes .
- Synthesis : Derived from HHQ via hydroxylation by PqsH .
- Activity : Enhances pyocyanin production and biofilm formation compared to HHQ .
HQNO (2-Heptyl-4-hydroxyquinoline 1-oxide)
- Structural Difference : An N-oxide derivative of HHQ.
- Function : Acts as an electron transport chain inhibitor, targeting competitor bacteria .
- Stability : The N-oxide group increases polarity, reducing membrane permeability compared to HHQ .
DHQ (4-Hydroxyquinolin-2(1H)-one)
- Structural Difference : Lacks the heptyl chain and has a hydroxyl group at C4.
- Role : A biosynthetic intermediate with weaker QS activity. Methylation by mycobacterial enzymes (e.g., M. abscessus) detoxifies DHQ, highlighting its susceptibility to microbial resistance mechanisms .
Quinazolinone Scaffolds
- Design: Replace the quinolinone core with a quinazolinone ring to mimic HHQ/PQS.
- Example: 6-Chloro-substituted quinazolinones (e.g., compound 2 in ) exhibit higher biofilm inhibition (IC₅₀: 8 µM) than HHQ due to enhanced aromatic stacking with PqsR residues (LEU208, ILE236) .
- Advantage : Improved metabolic stability compared to hydrolytically labile HHQ derivatives .
3-Hydroxy-2-arylbenzo[h]quinolin-4(1H)-ones
- Structure: Feature a fused benzene ring and aryl substituents at C2 (e.g., 3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one, 3a).
- Activity : Selective CYP1B1 inhibitors (IC₅₀: 0.2 µM for 3a ), contrasting with HHQ’s QS role .
- Synthesis: Achieved via PPA-mediated cyclization of 2-bromo-1-arylethanones .
Physicochemical and Pharmacokinetic Properties
*logP values estimated from ELQ analogs in .
Enzymatic Susceptibility
- Methylation: HHQ is preferentially methylated by mycobacterial enzymes (e.g., M. tuberculosis), reducing its toxicity. In contrast, PQS and HQNO are poorer substrates, suggesting HHQ’s heptyl chain enhances enzyme binding .
- Detoxification : Methylated HHQ (Me-HHQ) loses QS activity, highlighting a bacterial resistance mechanism .
Biological Activity
2-Heptylquinolin-4(1H)-one, also known as HHQ, is a member of the quinolone family and is primarily recognized for its role in bacterial quorum sensing, particularly in Pseudomonas aeruginosa. This compound influences bacterial communication and regulates various virulence factors, making it a significant subject of study in microbiology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 255.35 g/mol. Its structure consists of a quinoline core with a heptyl side chain at the 2-position, which is crucial for its biological activity.
This compound functions primarily through quorum sensing. It binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression related to virulence, biofilm formation, and iron scavenging. This mechanism underpins its role in modulating bacterial behavior and pathogenicity.
1. Quorum Sensing
HHQ is a key signaling molecule in the quorum sensing system of Pseudomonas aeruginosa. It serves as a precursor to other important signaling molecules such as 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) and 2-heptyl-1-hydroxyquinolin-4(1H)-one (HQNO), both of which are involved in regulating virulence factors and interspecies interactions.
2. Antimicrobial Activity
Research indicates that HHQ exhibits species-specific bacteriostatic activity. It has been shown to suppress the growth of various Gram-positive bacteria, highlighting its potential as an antimicrobial agent. HQNO, derived from HHQ, acts as a potent respiratory toxin that inhibits electron transport in competing bacteria, thereby enhancing the survival of Pseudomonas aeruginosa in polymicrobial environments .
3. Cytotoxicity and Cancer Research
While primarily studied for its role in bacterial communication, recent investigations have explored the cytotoxic effects of quinolone derivatives on cancer cell lines. For instance, compounds derived from quinoline structures have demonstrated significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells . These studies suggest that modifications to the quinolone structure can enhance biological activity against tumor cells.
Case Study 1: Quorum Sensing Modulation
A study highlighted the role of HHQ in modulating the virulence of Pseudomonas aeruginosa. The compound was shown to influence biofilm formation and the expression of virulence genes such as those involved in pyocyanin production and rhamnolipid synthesis. This modulation was linked to enhanced pathogenicity in murine models of infection .
Case Study 2: Antimicrobial Efficacy
In another investigation, HHQ's antimicrobial properties were assessed against various bacterial strains. The results indicated that HHQ effectively inhibited the growth of certain Gram-positive bacteria while promoting competitive advantages for Pseudomonas aeruginosa through its toxic derivatives like HQNO .
Data Tables
Q & A
Q. What are the primary synthetic routes for 2-heptylquinolin-4(1H)-one (HHQ), and how are they optimized for yield and purity?
HHQ is synthesized via palladium-catalyzed carbonylative cyclization of aryl iodides and alkynes, yielding ~47% under optimized conditions (Fe(CO)₅ as a CO source, dual-base system) . Alternative approaches include one-pot reactions combining esterification, Baker–Venkataraman rearrangement, and acid-catalyzed ring closure (60% yield for structurally similar compounds) . Characterization relies on NMR (¹H, ¹³C) and HRMS to confirm regioselectivity and purity .
Q. How is HHQ structurally characterized, and what analytical techniques resolve ambiguities in its regiochemistry?
Key techniques include:
Q. What is the role of HHQ in bacterial quorum sensing (QS)?
HHQ acts as a precursor to the Pseudomonas quinolone signal (PQS, 2-heptyl-3-hydroxyquinolin-4(1H)-one), both ligands of the MvfR/PqsR transcription factor. This QS system regulates virulence and biofilm formation in Pseudomonas aeruginosa .
Advanced Research Questions
Q. How do enzymatic modifications of HHQ influence bacterial resistance mechanisms?
Mycobacterial methyltransferases (e.g., EC 2.1.1.122) O-methylate HHQ and related quinolones, detoxifying antimicrobial compounds. Activity assays reveal substrate specificity, with lower methylation efficiency for HHQ compared to flavonols .
Q. What structural features of HHQ derivatives enhance antimicrobial activity?
- Alkyl chain length : A C7 heptyl group optimizes activity against pathogens like Tenacibaculum maritimum .
- Oxidation state : 3-Hydroxylation (as in PQS) increases receptor binding affinity but reduces stability .
- Table : Bioactivity comparison of HHQ derivatives
Compound | Activity (MIC, μg/mL) | Target Pathogen |
---|---|---|
HHQ | 8–16 | T. maritimum |
2-Heptyl-3-methylquinolin-4(1H)-one | 4–8 | P. aeruginosa |
PQS | 2–4 | P. aeruginosa |
Q. How can contradictions in synthetic yields of HHQ analogs be resolved?
Discrepancies arise from reaction conditions:
- Catalyst choice : Pd-based systems (47% yield) vs. ionic liquid-mediated cyclization (93% for related compounds) .
- Substrate steric effects : Bulky substituents reduce yields in Mannich reactions (e.g., 18% for tetrahydro-pyrimidoquinolin derivatives) .
Q. What methodologies validate HHQ’s interaction with the MvfR/PqsR receptor?
- Competitive binding assays : Use fluorescent probes (e.g., PQS analogs) to measure IC₅₀ values .
- Transcriptional reporters : Luciferase-based systems quantify MvfR activation in P. aeruginosa mutants .
Data Contradiction Analysis
Q. Why do NMR spectra of HHQ derivatives sometimes show unexpected splitting patterns?
Dynamic proton exchange in DMSO-d₆ (e.g., NH protons at δ 11.62 ppm) or keto-enol tautomerism can complicate interpretation. Deuterated solvents and variable-temperature NMR resolve these ambiguities .
Q. How do conflicting reports on HHQ’s antimicrobial spectrum inform target prioritization?
HHQ inhibits T. maritimum but shows weaker activity against Gram-positive bacteria. This selectivity may stem from membrane permeability differences, validated via liposome permeability assays .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.